molecular formula C7H13ClN2O B13570764 2-chloro-N-(piperidin-4-yl)acetamide

2-chloro-N-(piperidin-4-yl)acetamide

Cat. No.: B13570764
M. Wt: 176.64 g/mol
InChI Key: GJJBWBDQIVGQMA-UHFFFAOYSA-N
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Description

2-Chloro-N-(piperidin-4-yl)acetamide is a valuable chemical intermediate in pharmaceutical research and organic synthesis. Its molecular formula is C7H13ClN2O, and it is often supplied as a hydrochloride salt (CAS# 1220020-54-1) with a molecular weight of 213.11 g/mol for the salt form . The compound features a piperidine ring, a common motif in medicinal chemistry, and a reactive chloroacetamide group. This structure makes it a versatile building block for constructing more complex molecules, particularly through nucleophilic substitution reactions where the chlorine atom can be displaced by various nucleophiles such as amines and thiols . Researchers utilize this compound in the design and synthesis of potential therapeutic agents. The piperidine scaffold is found in a wide range of bioactive molecules, and the reactive chloroacetamide group allows for the efficient introduction of additional functional groups . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Proper handling procedures should be followed, and the product should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

2-chloro-N-piperidin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJBWBDQIVGQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Piperidine with 2-Chloroacetamide Derivatives

The most straightforward and commonly reported method involves the nucleophilic substitution reaction between piperidine and a 2-chloroacetamide derivative. This method is supported by multiple sources and is characterized by:

  • Starting materials: 2-chloroacetamide or substituted 2-chloro-N-arylacetamides and piperidine.
  • Solvent: Non-polar aprotic solvents such as toluene or polar solvents like ethanol.
  • Conditions: Reflux for several hours (typically 4–6 hours).
  • Base: Sometimes a mild base like potassium carbonate is added to neutralize the generated hydrochloric acid and drive the reaction forward.
  • Work-up: Removal of solvent, acidification to precipitate the product, filtration, and recrystallization.

Example from literature:

  • In a recent study, 2-chloro-N-(4-nitrophenyl)acetamide was reacted with piperidine in toluene under reflux for 4 hours. After removal of toluene and acidification with hydrochloric acid, the product precipitated and was isolated by filtration and recrystallized from ethanol, yielding the desired piperidinylacetamide derivative in 40% yield as white crystals.

Use of Potassium Carbonate as a Base in Ethanol

Another effective method involves the reaction of 2-chloroacetamide derivatives with piperidine in ethanol, using anhydrous potassium carbonate as a base:

  • Procedure: Equimolar amounts of the chloroacetamide derivative and piperidine are dissolved in ethanol with potassium carbonate.
  • Heating: The mixture is heated under reflux for 6 hours.
  • Isolation: After cooling, the solid product is filtered, dried, and recrystallized.
  • Yield: This method typically gives higher yields, around 80–85%.

This approach is exemplified in the synthesis of N-(5-heptadecyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, where the reaction proceeded smoothly with an 82% yield.

Variations in Leaving Groups and Substituents

The chloro group in 2-chloroacetamide can be replaced by other suitable leaving groups such as bromine, iodine, or sulfonyloxy groups to facilitate nucleophilic substitution. The choice of leaving group affects the reaction rate and conditions:

Leaving Group Reaction Conditions Notes
Chlorine (Cl) Reflux in toluene or ethanol Most common, moderate reactivity
Bromine (Br) Similar to Cl, often faster Better leaving group, may reduce time
Iodine (I) Milder conditions possible Excellent leaving group, less common
Sulfonyloxy groups Requires specific conditions Used in advanced synthetic routes

This flexibility allows tailoring of the synthesis depending on the substrate and desired reaction kinetics.

Detailed Reaction Scheme and Conditions

Reaction Scheme

$$
\text{2-chloro-N-(piperidin-4-yl)acetamide} \quad \text{is synthesized by:}
$$

$$
\text{2-chloroacetamide} + \text{piperidine} \xrightarrow[\text{reflux}]{\text{solvent, base}} \text{2-chloro-N-(piperidin-4-yl)acetamide}
$$

The nucleophilic nitrogen of piperidine attacks the electrophilic carbon adjacent to the chlorine in 2-chloroacetamide, displacing chloride and forming the amide linkage.

Typical Experimental Parameters

Parameter Typical Value/Range Comments
Molar ratio 1:1 to 1:1.2 (chloroacetamide:piperidine) Slight excess of piperidine may improve yield
Solvent Toluene, ethanol Choice affects solubility and reaction rate
Base Potassium carbonate (0.5 g per 0.01 mol) Neutralizes HCl formed
Temperature Reflux (~110 °C for toluene, ~78 °C for ethanol) Ensures reaction completion
Reaction time 4–6 hours Depends on substrate and solvent
Yield 40–85% Higher with base and ethanol
Work-up Acidification with HCl, filtration, recrystallization Purification step

Characterization and Purity

The products are typically characterized by:

Example data for similar compounds show good agreement between calculated and found elemental compositions, confirming purity.

Summary Table of Key Preparation Methods

Method Starting Materials Solvent Base Temp & Time Yield (%) Notes
Direct reflux in toluene 2-chloro-N-(4-nitrophenyl)acetamide + piperidine Toluene None or mild base Reflux, 4 h ~40 Moderate yield, simple setup
Reflux in ethanol + K2CO3 2-chloroacetamide derivative + piperidine Ethanol Anhydrous K2CO3 Reflux, 6 h 80–85 Higher yield, base-assisted
Variation with leaving groups 2-bromo or 2-iodoacetamide derivatives + piperidine Ethanol/toluene K2CO3 or none Reflux, variable Not specified Faster reaction with better leaving groups

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and piperidine.

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C).

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures (60-80°C) are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Nucleophilic Substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of acetic acid and piperidine.

    Oxidation: Formation of piperidinone derivatives.

Scientific Research Applications

2-chloro-N-(piperidin-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Industrial Applications: It is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(piperidin-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The piperidine ring can interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The chlorine atom can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 2-chloro-N-(piperidin-4-yl)acetamide can be contextualized by comparing it to structurally related compounds. Key variations include substituents on the piperidine ring, modifications to the acetamide group, and appended heterocycles. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Structural Features Biological Activity/Application Molecular Weight (g/mol) LogP Reference
2-Chloro-N-(piperidin-4-yl)acetamide Piperidine, chloroacetamide Intermediate; CNS agent potential ~175.64* ~1.2†
2-Chloro-N-[1-(thiazol-2-yl)piperidin-4-yl]acetamide Thiazole-piperidine hybrid Anticancer intermediate 259.76 2.37
2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide Sulfamoyl phenyl substituent Pharmacological interest (unconfirmed) 248.69 -
AC-90179 Methoxyphenyl, benzyl, methyl-piperidine 5-HT2A inverse agonist (antipsychotic) 352.50 -
2-Chloro-N-[1-(cyclohexanecarbonyl)piperidin-4-yl]acetamide Cyclohexanecarbonyl-piperidine Not reported (structural analog) 286.80 2.3
2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide Hydroxypyridine substituent Solubility enhancement ~200.62* -

*Calculated based on molecular formula; †Estimated using analogous structures.

Key Findings from Comparative Studies

A. Piperidine Modifications
  • AC-90179 : Substitution with methoxyphenyl and benzyl groups confers selectivity for serotonin 5-HT2A receptors, demonstrating antipsychotic efficacy without dopamine D2 receptor affinity, reducing extrapyramidal side effects .
  • Cyclohexanecarbonyl Derivative: The addition of a lipophilic cyclohexanecarbonyl group increases LogP (2.3 vs.
B. Heterocycle Hybrids
  • Thiazole-Piperidine Hybrid () : The thiazole ring introduces hydrogen-bonding capabilities (PSA = 76.96 Ų), which may improve target engagement in anticancer therapies .
  • Pyrazole Derivatives (): Chloroacetamide-linked pyrazoles, such as 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, are precursors to insecticides like Fipronil, highlighting the role of electron-withdrawing groups (e.g., cyano) in bioactivity .
C. Physicochemical Properties
  • Sulfamoyl Phenyl Analog () : A higher pKa (9.87) suggests increased basicity, which could influence solubility and protein binding compared to the parent compound .
  • Hydroxypyridine Derivative (): The hydroxyl group enhances polarity, likely improving aqueous solubility for intravenous formulations .

Q & A

Basic: What are the critical steps in synthesizing 2-chloro-N-(piperidin-4-yl)acetamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves a multi-step approach:

  • Precursor functionalization : Reacting piperidin-4-amine with chloroacetyl chloride under controlled basic conditions (e.g., using triethylamine) to form the acetamide backbone .
  • Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials or side products .
  • Optimization factors :
    • Temperature : Maintaining 0–5°C during chloroacetylation minimizes side reactions like hydrolysis .
    • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
    • Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to piperidin-4-amine ensures complete conversion .

Basic: Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of 2-chloro-N-(piperidin-4-yl)acetamide?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and carbonyl carbons (δ ~170 ppm) .
  • IR spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • HPLC : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass spectrometry (MS) : Validates molecular weight via ESI-MS (expected [M+H]+ ~217 Da) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization of derivatives?

Answer:

  • Cross-validation : Combine NMR with X-ray crystallography to resolve ambiguities in stereochemistry or tautomerism .
  • Isotopic labeling : Use deuterated solvents or 15N-labeled analogs to clarify splitting patterns in complex spectra .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants to match experimental data .

Advanced: What strategies optimize the yield of 2-chloro-N-(piperidin-4-yl)acetamide derivatives in multi-step syntheses?

Answer:

  • Solvent selection : Use DCM for chlorination steps to enhance electrophilicity of the chloroacetamide group .
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Workup protocols : Quench reactions with ice-cold water to precipitate products and reduce hydrolysis .

Basic: What common impurities arise during synthesis, and how are they removed?

Answer:

  • Unreacted starting materials : Residual piperidin-4-amine is removed via acid-base extraction (e.g., HCl wash) .
  • Dimerization byproducts : Purify using silica gel chromatography with ethyl acetate/hexane gradients (3:7 ratio) .
  • Hydrolysis products : Anhydrous Na2SO4 drying minimizes water content post-synthesis .

Advanced: How does the piperidine ring’s electronic environment influence reactivity in nucleophilic substitutions?

Answer:

  • Steric effects : The axial chloroacetamide group hinders nucleophilic attack at the piperidine nitrogen, favoring reactions at the carbonyl carbon .
  • Substituent analysis : Electron-withdrawing groups (e.g., tosyl in related compounds) increase electrophilicity of adjacent carbons .

Basic: What in vitro assays evaluate the biological activity of 2-chloro-N-(piperidin-4-yl)acetamide derivatives?

Answer:

  • Enzyme inhibition assays : Measure IC50 against targets like acetylcholinesterase using Ellman’s method .
  • Receptor binding studies : Radioligand displacement assays (e.g., [3H]-ligand competition) quantify affinity for GPCRs .

Advanced: How can inconsistent biological activity data across studies be reconciled?

Answer:

  • Dose-response curves : Confirm activity trends across multiple concentrations (e.g., 1 nM–100 μM) .
  • Orthogonal assays : Validate receptor binding with SPR (surface plasmon resonance) alongside biochemical assays .
  • Structural analogs : Synthesize and test derivatives to isolate substituent effects (e.g., replacing chloro with nitro groups) .

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